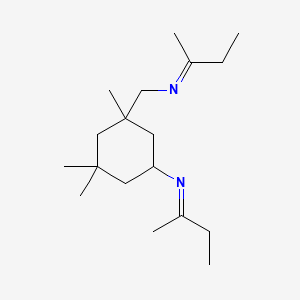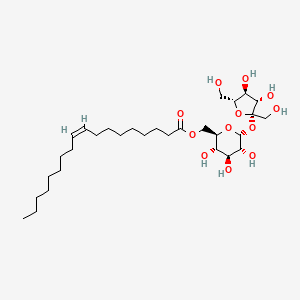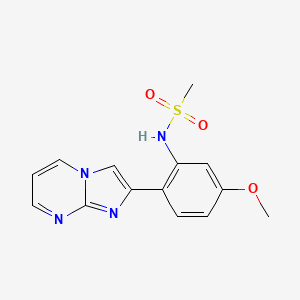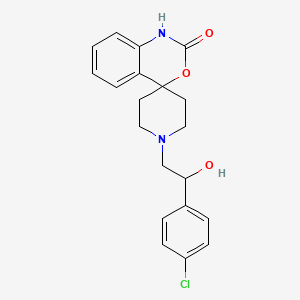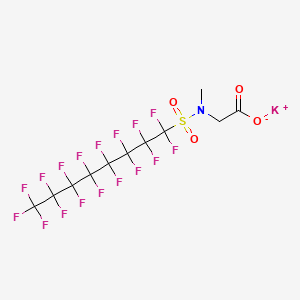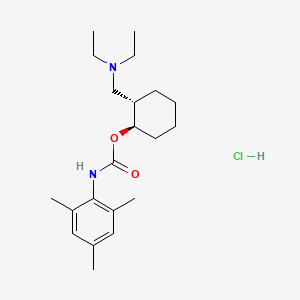
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure. It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl ring, which is further substituted with a diethylamino methyl group.
準備方法
The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trimethylphenyl isocyanate with 2-((diethylamino)methyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways .
類似化合物との比較
When compared to other similar compounds, carbamic acid, (2,4,6-trimethylphenyl)-, 2-((diethylamino)methyl)cyclohexyl ester, monohydrochloride, trans- stands out due to its unique structure and properties. Similar compounds include other carbamic acid esters and cyclohexyl derivatives. the presence of the diethylamino methyl group and the specific substitution pattern on the phenyl ring confer distinct chemical and biological properties to this compound .
特性
CAS番号 |
130533-83-4 |
|---|---|
分子式 |
C21H35ClN2O2 |
分子量 |
383.0 g/mol |
IUPAC名 |
[(1R,2S)-2-(diethylaminomethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O2.ClH/c1-6-23(7-2)14-18-10-8-9-11-19(18)25-21(24)22-20-16(4)12-15(3)13-17(20)5;/h12-13,18-19H,6-11,14H2,1-5H3,(H,22,24);1H/t18-,19+;/m0./s1 |
InChIキー |
WKCHVVBAHHVNPP-GRTNUQQKSA-N |
異性体SMILES |
CCN(CC)C[C@@H]1CCCC[C@H]1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl |
正規SMILES |
CCN(CC)CC1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



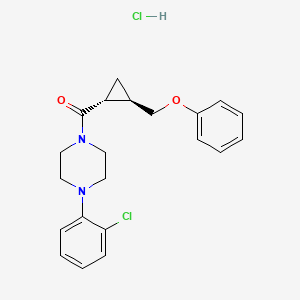
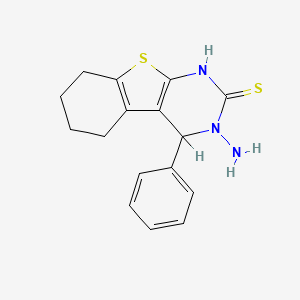
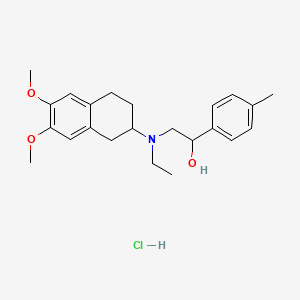




![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
